Methyl-piperidino-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

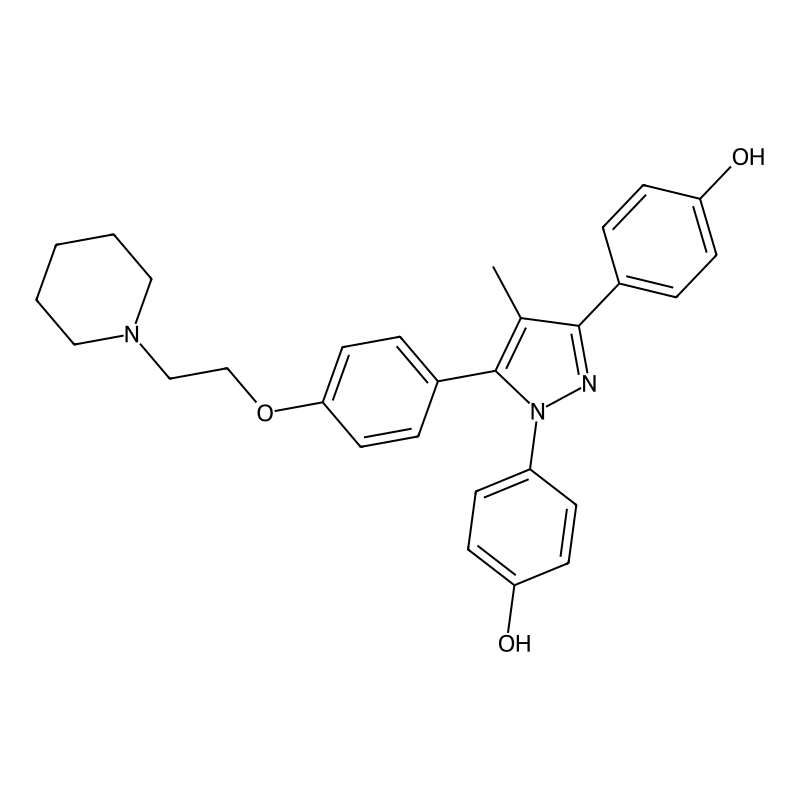

Methyl-piperidino-pyrazole, also known as Methylpiperidinopyrazole, is a chemical compound characterized by its selective antagonistic activity towards estrogen receptor alpha (ERα). With a chemical structure that includes a piperidine ring and a pyrazole moiety, it has garnered attention for its potential therapeutic applications in conditions influenced by estrogen signaling, such as certain types of cancer and metabolic disorders. The compound has a CAS number of 289726-02-9 and is classified as an estrogen receptor antagonist with notable selectivity for ERα over ERβ, making it a subject of interest in pharmacological research .

Methyl-piperidino-pyrazole exhibits significant biological activity as a selective estrogen receptor alpha antagonist. Studies have demonstrated that it effectively inhibits estrogen-induced processes, such as energy production and osteoblast maturation, which are crucial in bone metabolism . Its selectivity for ERα (with an inhibition constant of 5.6 nM) compared to ERβ (with a of 2.3 μM) highlights its potential for targeted therapeutic applications, minimizing off-target effects associated with broader-spectrum estrogen receptor modulators .

The synthesis of methyl-piperidino-pyrazole typically involves several key steps:

- Formation of the Pyrazole Ring: This is often achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Piperidine Substitution: Methylation reactions can introduce the piperidine moiety into the pyrazole framework.

- Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a compound of high purity suitable for biological testing.

These methods allow for the production of methyl-piperidino-pyrazole in sufficient quantities for research and potential clinical applications .

Methyl-piperidino-pyrazole stands out due to its high selectivity for ERα compared to other compounds, which may act on both receptors or have broader effects. This selectivity allows for potentially reduced side effects and improved therapeutic outcomes in conditions where estrogen signaling plays a critical role .

Research into methyl-piperidino-pyrazole has revealed its interactions with various biological systems:

- Estrogen Signaling Pathways: It effectively blocks estrogen-mediated signaling, which can influence cell proliferation and differentiation.

- Comparative Studies: Interaction studies comparing methyl-piperidino-pyrazole with other selective estrogen receptor modulators have shown distinct effects on cellular outcomes, reinforcing its unique profile as an ERα-selective antagonist .

The synthesis of pyrazolyl-benzoheterocycle hybrids has emerged as a significant area of research due to their diverse biological activities and potential therapeutic applications. Methyl-piperidino-pyrazole, a compound demonstrating selective estrogen receptor alpha antagonist activity, represents a prime example of this class of heterocyclic compounds.

The fundamental synthetic approach to pyrazolyl-benzoheterocycle hybrids typically involves multiple sequential reactions beginning with the construction of the pyrazole core structure [1]. For methyl-piperidino-pyrazole synthesis, the initial step involves an aldol condensation reaction between 1-(4-methoxy-phenyl)-propan-1-one and 4-hydroxybenzaldehyde under modified literature conditions [1]. This condensation produces a highly crystalline enone intermediate that serves as the foundation for subsequent pyrazole formation.

The pyrazole ring construction proceeds through cyclization of the enone with 4-methoxyphenylhydrazine under vigorous reaction conditions [1]. This cyclization reaction demonstrates the characteristic selectivity patterns observed in pyrazole formation, where the substitution pattern on the final product is determined by the electronic and steric properties of the starting materials.

Several alternative synthetic strategies have been developed for preparing pyrazolyl-benzoheterocycle hybrids. The Huisgen cyclization approach employs nitrile imines with substituted bromoalkenes to construct tetrasubstituted pyrazole derivatives [2]. This method utilizes a trisubstituted bromoalkene as an alkyne synthon, forming 5,5-disubstituted bromopyrazoline intermediates that subsequently undergo aromatization through hydrogen bromide elimination. The cycloaddition regioselectivity in this approach has been confirmed through single crystal X-ray diffraction analysis, demonstrating the formation of 1,3,4,5-tetrasubstituted pyrazoles with specific regiochemical integrity [2].

Advanced synthetic methodologies have incorporated transition metal catalysis for enhanced efficiency and selectivity. Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully employed to create triazole-pyrazole hybrid structures [3]. These reactions proceed through initial formation of triazenylpyrazoles, allowing facile nitrogen-functionalization of the pyrazole before triazole attachment. This methodology has been demonstrated to be compatible with solid-phase synthesis, enabling the preparation of extensive libraries of multi-substituted pyrazole-triazole hybrids.

The preparation of benzimidazole-ornamented pyrazoles follows a multistep synthetic strategy beginning with arylhydrazine and aralkyl ketones [4]. The process involves initial hydrazone formation followed by cyclization using the Vilsmeier-Haack reaction to produce pyrazole-based carbaldehydes. These aldehydes subsequently undergo Knoevenagel condensation with benzimidazolyl acetonitrile in the presence of base to yield the final benzimidazole-tethered pyrazole products in good yields.

Chemo- and Regioselectivity in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction represents a powerful synthetic tool for constructing pyrazole derivatives with high chemo- and regioselectivity. These [3+2] cycloaddition processes involve the interaction between a 1,3-dipole (three-atom moiety with four π electrons) and a dipolarophile (typically an alkene or alkyne), resulting in five-membered ring formation through a concerted mechanism [5].

The regioselectivity of 1,3-dipolar cycloaddition reactions can be understood through frontier molecular orbital theory analysis. The dominant interaction occurs between the highest occupied molecular orbital of one reactant and the lowest unoccupied molecular orbital of the other [5]. For normal electron demand reactions, electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile enhance reaction rates, while inverse electron demand reactions follow the opposite pattern.

Recent advances in regioselective pyrazole synthesis have demonstrated the use of tosylhydrazones and nitroalkenes in 1,3-dipolar cycloaddition reactions [6]. These transformations occur under mild conditions using affordable starting materials, producing a vast collection of 3,4-diaryl-1H-pyrazoles with incorporation of heterocyclic rings at the pyrazole core. Two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy and heteronuclear multiple bond correlation, have confirmed the regioselectivity of these transformations [6].

Density functional theory calculations have provided crucial insights into the mechanistic basis of regioselectivity in pyrazole-forming cycloadditions [6]. Analysis of transition states indicates that the 3,4-diaryl product corresponds to the pathway with the lowest activation energy and leads to the most thermodynamically stable product. The regioselectivity arises from the preferential overlap between the largest coefficients of the highest occupied molecular orbital and lowest unoccupied molecular orbital of the reacting partners.

The chemoselectivity of 1,3-dipolar cycloaddition reactions is influenced by multiple factors including electronic effects, steric hindrance, and solvent properties [7]. Electronic effects play a particularly important role, as electron-donating substituents on the dipole can significantly enhance reactivity toward electron-deficient dipolarophiles. Steric effects can dramatically alter both reaction rates and regioselectivity, with bulky substituents hindering the approach of reactants and potentially leading to alternative reaction pathways.

Base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones have emerged as a novel approach for regioselective pyrazole synthesis [8]. This methodology exploits the umpolung and nucleophilic properties of 2-alkynyl-1,3-dithianes, achieving efficient pyrazole construction under mild conditions with excellent regioselectivity and broad functional group tolerance. The unique reactivity of the dithianyl group enables facile derivatization and synthesis of highly functionalized pyrazoles.

Structural Modifications for Enhanced ERα Antagonism

The development of enhanced estrogen receptor alpha antagonists through structural modifications has focused primarily on optimizing the basic side chain components and improving metabolic stability profiles. Methyl-piperidino-pyrazole serves as an exemplary compound in this regard, demonstrating how systematic structural modifications can lead to improved receptor selectivity and antagonist potency.

The fundamental structural framework of methyl-piperidino-pyrazole consists of a pyrazole triol core (methyl-pyrazole-triol) with an attached basic side chain containing an N-piperidinyl ethoxy moiety [1]. This compound demonstrates complete estrogen receptor alpha antagonist activity while maintaining selectivity over estrogen receptor beta. The structural basis for this selectivity lies in the specific spatial arrangement of the hydroxyl groups on the pyrazole core and the positioning of the basic side chain.

Structural optimization studies have revealed that the length and composition of the alkyl linker between the pyrazole core and the piperidine ring significantly influences both binding affinity and metabolic stability [1]. Replacement of the N-piperidinylethoxy moiety with an N-piperidinylpropyl group produces analogs that retain high estrogen receptor alpha-selective binding affinity and antagonist potency while eliminating potential metabolic vulnerability at the ether linkage.

The incorporation of fluorine substituents has been explored as a strategy for enhancing receptor binding and metabolic stability. Studies on dual-mechanism estrogen receptor inhibitors have shown that fluorine-containing side chains can adopt multiple conformations relative to the core structure, contributing to unique activity profiles [9]. The flexible nature of these modified side chains allows for multiple degrees of freedom in receptor binding, potentially leading to novel antagonist conformations.

Role of N-Piperidinyl Side Chain Configurations

The N-piperidinyl side chain configuration plays a crucial role in determining the binding affinity, selectivity, and functional efficacy of estrogen receptor alpha antagonists. Detailed structural studies have revealed that piperidine-containing side chains can exist in multiple conformational states within the receptor binding pocket, each contributing differently to overall antagonist activity.

Crystallographic analysis of estrogen receptor alpha complexes with piperidine-containing ligands has shown that the piperidine head group can make van der Waals contacts with critical receptor residues, particularly Trp383 [9]. In some conformations, the piperidine group occupies the same location where Pro535 in the helix 11-helix 12 loop typically resides in contact with Trp383. This positioning leads to a distinctive shift in helix 12 orientation, moving it 2.6 Ångströms toward the C-terminus of helix 11.

The flexibility of N-piperidinyl side chains distinguishes them from traditional selective estrogen receptor modulator side chains that are stabilized by hydrogen bonding or the rigid acrylates found in selective estrogen receptor degraders [9]. This increased conformational freedom allows the side chain to adapt to different receptor conformations, potentially explaining the observed variations in tissue-specific activity profiles.

Studies on 2-substituted N-piperidinyl indoles have demonstrated that molecular docking simulations can predict the increased binding affinity observed for these compounds at both nociceptin and mu-opioid receptors [10]. The protonated piperidine nitrogen forms the expected ionic interaction with critical aspartate residues, while the positioning of substituents on the aromatic core influences the overall binding geometry and selectivity profile.

The ionic interactions formed by the N-piperidinyl moiety extend beyond simple electrostatic contacts to include hydrogen bonding interactions with polar amino acid networks involved in receptor activation [10]. These interactions contribute significantly to the overall binding energy and help stabilize specific receptor conformations that favor antagonist activity over agonist responses.

Comparative analysis of different N-piperidinyl substitution patterns has revealed that the position and nature of substituents on the piperidine ring can dramatically influence both binding affinity and functional selectivity [11]. Side chain modifications that alter the basicity or steric bulk of the piperidine nitrogen can shift the balance between agonist and antagonist activities, providing opportunities for fine-tuning receptor responses.

Metabolic Stability Considerations in Analog Design

Metabolic stability represents a critical parameter in the design and optimization of methyl-piperidino-pyrazole analogs for therapeutic applications. The primary metabolic vulnerability in the original methyl-piperidino-pyrazole structure lies in the ether linkage connecting the basic side chain to the pyrazole core, which could potentially undergo cleavage to regenerate the parent agonist compound methyl-pyrazole-triol [1].

Strategic modifications to eliminate metabolic liabilities have focused on replacing the ether linkage with more stable carbon-carbon bonds. The replacement of the N-piperidinylethoxy group with an N-piperidinylpropyl substituent successfully addresses this concern while maintaining the essential pharmacological properties [1]. This modification eliminates the possibility of metabolic cleavage that could convert the antagonist back to its agonistic precursor.

The incorporation of oxadiazole rings as bioisosteric replacements for ester moieties has emerged as an effective strategy for enhancing metabolic stability in pyrazole derivatives [12]. Studies on store-operated calcium entry modulators have demonstrated that 1,2,4-oxadiazole-bearing pyrazoles exhibit significantly improved metabolic stability compared to their ester-containing counterparts. This approach maintains the electronic properties necessary for biological activity while providing resistance to enzymatic hydrolysis.

Metabolic stability assessments using liver microsome preparations have become standard practice in analog development programs [13]. These studies typically measure the percentage of parent compound remaining after specified incubation periods, providing quantitative data for comparing different structural modifications. Compounds demonstrating greater than 50% remaining parent compound after 30 minutes of incubation are generally considered metabolically stable.

The role of cytochrome P450 enzymes in the metabolism of pyrazole derivatives has been extensively studied, revealing that structural modifications can significantly influence the rate and extent of enzymatic degradation [14]. Systematic structure-activity relationship studies have identified specific functional groups and substitution patterns that confer enhanced metabolic stability without compromising biological activity.

Advanced computational models have been developed to predict metabolic stability based on molecular structure, enabling more efficient optimization of analog design [15]. These models utilize machine learning algorithms trained on extensive datasets of metabolic stability measurements, providing valuable guidance for prioritizing synthetic targets and reducing the need for extensive experimental screening.